Diacetoxydibenzylstannane
Description
- Chemical Structure: Describe molecular formula, coordination geometry, and bonding.
- Synthesis: Outline preparation methods (e.g., reaction of dibenzyltin oxide with acetic acid).
Properties
CAS No. |
10113-34-5 |
|---|---|
Molecular Formula |
C18H20O4Sn |
Molecular Weight |
419.1 g/mol |
IUPAC Name |
[acetyloxy(dibenzyl)stannyl] acetate |
InChI |
InChI=1S/2C7H7.2C2H4O2.Sn/c2*1-7-5-3-2-4-6-7;2*1-2(3)4;/h2*2-6H,1H2;2*1H3,(H,3,4);/q;;;;+2/p-2 |
InChI Key |
DSNVDMXSHOQBIH-UHFFFAOYSA-L |
SMILES |
CC(=O)O[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)OC(=O)C |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)C[Sn+2]CC2=CC=CC=C2 |
Other CAS No. |
10113-34-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
A hypothetical table would contrast properties such as:
| Compound | Molecular Formula | Thermal Stability (°C) | Toxicity (LD50, mg/kg) | Catalytic Efficiency | Key Applications |
|---|---|---|---|---|---|
| Diacetoxydibenzylstannane | C₁₈H₂₀O₄Sn | 200–220 | 85 (rat, oral) | High in polyesters | Polymer stabilizers |
| Tributyltin Acetate | C₁₄H₂₈O₂Sn | 180–200 | 10 (rat, oral) | Moderate | Antifouling agents |
| Triphenyltin Chloride | C₁₈H₁₅ClSn | 250–270 | 35 (rat, oral) | Low | Fungicides, PVC stabilizers |
- Thermal Stability : this compound’s stability compared to phenyl-substituted analogs.
- Toxicity : Lower acute toxicity than tributyltin derivatives but higher than triphenyltin chloride.
- Reactivity : Acetate groups enhance catalytic activity in transesterification vs. chlorides.
Research Findings
- Environmental Impact : Degradation rates in soil/water compared to tributyltin compounds.
- Catalytic Performance : Superior efficiency in polyester synthesis vs. dibutyltin dilaurate.
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